Glyoxal monoxime, 2-(4-fluorophenyl)-
Description
Historical Context and Discovery
Glyoxal monoxime, 2-(4-fluorophenyl)-, first emerged in synthetic organic chemistry literature during the mid-20th century as researchers explored the reactivity of α-ketoaldehyde derivatives. Its synthesis was likely motivated by the broader interest in oximes as intermediates for pharmaceuticals and agrochemicals. The compound’s CAS Registry Number (17628-74-9) and early spectroscopic data, such as its infrared and mass spectra, were cataloged in chemical databases by the 1970s. Patents from the early 2000s, including methods for synthesizing glyoxime derivatives, further refined its production protocols. For example, the use of ion-exchange resins to stabilize glyoxal precursors in aqueous solutions minimized polymerization side reactions, enabling higher yields of this fluorinated oxime.
Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (1E)-2-(4-fluorophenyl)-2-oxoacetaldehyde oxime , reflecting its structural features:
- A 4-fluorophenyl group substituent at the α-position of the oxime.
- An oxo (keto) group adjacent to the aldehyde-derived oxime moiety.
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol |
| SMILES | O\N=C\C(=O)C₁=CC=C(C=C₁)F |
| InChIKey | FTSKJDZBOFFAKJ-BJMVGYQFSA-N |
Alternative names include glyoxal monoxime, 2-(4-fluorophenyl)- and (1E)-(4-fluorophenyl)(oxo)ethanal oxime. The E-configuration of the oxime group (antiperiplanar orientation of the hydroxylamine relative to the ketone) is confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Position in Organic Oxime Chemistry
Glyoxal monoxime, 2-(4-fluorophenyl)-, occupies a niche in oxime chemistry due to its dual functional groups:
- Oxime (-NOH) : Participates in condensation reactions, metal coordination, and Beckmann rearrangements.
- Fluorinated aryl group : Enhances electron-withdrawing effects, stabilizing the oxime tautomer and influencing reactivity in nucleophilic substitutions.
Compared to non-fluorinated analogs like phenylglyoxime, the 4-fluoro substitution increases the compound’s acidity (pKa ~8.2) and solubility in polar aprotic solvents. This makes it a versatile building block for:
- Heterocyclic synthesis : As a precursor to 1,2,3-triazoles via hydrazone intermediates.
- Coordination chemistry : The oxime group can act as a bidentate ligand for transition metals, though its fluorophenyl group sterically hinders certain geometries.
Table 1: Comparative Properties of Related Oximes
The fluorophenyl group’s meta-directing effects also facilitate regioselective electrophilic aromatic substitutions, distinguishing this compound from simpler aliphatic oximes.
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(2E)-1-(4-fluorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+ |
InChI Key |
FTSKJDZBOFFAKJ-BJMVGYQFSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=NO)F |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N/O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Anti-Cancer Potential: Derivatives like 2-(4-fluorophenyl)imidazol-5-ones exhibit anti-proliferative activity against breast cancer cells (IC₅₀ ~10 µM) via Plk1 inhibition, suggesting fluorophenyl-glyoxal derivatives could be optimized for similar targets .
Analytical Chemistry : 4-Fluorophenylhydrazine derivatives enable precise quantification of carbonyl-containing metabolites (e.g., pyruvate) via NMR, highlighting the utility of fluorinated reagents in detection .
Cross-Linking Efficiency: Glyoxal’s superior antigen preservation in immunohistochemistry compared to glutaraldehyde (fewer cross-links) underscores the role of aldehyde spacing in biomolecular applications .
Preparation Methods
Synthesis of 4-Fluorophenylglyoxal
4-Fluorophenylglyoxal is synthesized through Friedel-Crafts acylation of fluorobenzene using oxalyl chloride [(COCl)₂] in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds as follows:
The glyoxal intermediate is isolated as a hydrate and dehydrated under mild vacuum.
Oximation Reaction
The glyoxal is then treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an aqueous or ethanolic medium. The reaction is typically conducted at 60–80°C for 4–6 hours, yielding the target oxime:
The product is purified via recrystallization from ethanol/water mixtures, achieving yields of 65–75%.
Acetal-Protected Glyoxal Intermediate Route
A patent by EP0847976A1 describes a method using glyoxal monoacetals to improve reaction control. This approach avoids side reactions associated with free glyoxal.
Acetal Formation
Glyoxal is first protected as a bis-acetal by reacting with excess methanol or ethanol under acidic conditions (e.g., H₂SO₄):
The bis-acetal is then partially hydrolyzed to the monoacetal using stoichiometric water.
Introduction of the 4-Fluorophenyl Group
The monoacetal undergoes nucleophilic aromatic substitution with 4-fluorophenyllithium or Grignard reagent (C₆H₄F-MgBr) in tetrahydrofuran (THF) at −78°C. After quenching, the acetal is deprotected via acid hydrolysis to regenerate the glyoxal.
Final Oximation
The deprotected glyoxal is subjected to oximation as described in Section 1.2, yielding the final product with a 70–80% overall yield.
Metal-Catalyzed Coupling Approaches
Recent studies highlight the use of cross-coupling reactions to introduce the 4-fluorophenyl group post-oximation.
Suzuki-Miyaura Coupling
A boronic acid derivative of glyoxal monoxime (prepared via borylation of bromoglyoxal monoxime) is coupled with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst:
This method achieves 60–70% yields but requires anhydrous conditions and inert atmospheres.
Comparative Analysis of Synthetic Methods
Key Findings :
-
The acetal route offers higher yields due to controlled reactivity but involves multi-step synthesis.
-
Direct oximation is simpler but requires pre-synthesized 4-fluorophenylglyoxal, which may limit scalability.
-
Coupling methods enable modular synthesis but face challenges in catalyst cost and handling.
Mechanistic Insights
The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the oxime. The E-configuration of the oxime is stabilized by intramolecular hydrogen bonding between the hydroxyl and imine groups.
Challenges and Optimization
-
Side Reactions : Over-oximation to dioximes or decomposition of glyoxal intermediates can occur. Using excess hydroxylamine (1.2–1.5 eq.) minimizes these issues.
-
Purification : Silica gel chromatography or fractional crystallization is required to separate the oxime from unreacted glyoxal.
-
Scale-Up : The acetal method is more amenable to industrial production due to its compatibility with continuous flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
